molecular formula C12H27BN2OSi B14318372 2-[Bis(dimethylamino)boranyl]-2-(triethylsilyl)ethen-1-one CAS No. 105551-54-0

2-[Bis(dimethylamino)boranyl]-2-(triethylsilyl)ethen-1-one

Cat. No.: B14318372
CAS No.: 105551-54-0
M. Wt: 254.25 g/mol
InChI Key: PWCGYYXKWLQJMJ-UHFFFAOYSA-N
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Description

2-[Bis(dimethylamino)boranyl]-2-(triethylsilyl)ethen-1-one is a unique organoboron compound that has garnered interest in various fields of chemistry due to its distinctive structure and reactivity. This compound features a boron atom bonded to two dimethylamino groups and a triethylsilyl group, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(dimethylamino)boranyl]-2-(triethylsilyl)ethen-1-one typically involves the reaction of tris(dimethylamino)borane with triethylsilylacetylene under controlled conditions. The reaction is carried out in an inert atmosphere, often using nitrogen or argon, to prevent oxidation and moisture interference. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[Bis(dimethylamino)boranyl]-2-(triethylsilyl)ethen-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boron-oxygen bonds.

    Reduction: It can be reduced to form boron-hydrogen bonds.

    Substitution: The dimethylamino groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and amines are employed under mild conditions.

Major Products Formed

    Oxidation: Boronic acids and boronates.

    Reduction: Boranes.

    Substitution: Various substituted boron compounds depending on the nucleophile used.

Scientific Research Applications

2-[Bis(dimethylamino)boranyl]-2-(triethylsilyl)ethen-1-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-boron bonds.

    Biology: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with biomolecules.

    Medicine: Explored for its use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism by which 2-[Bis(dimethylamino)boranyl]-2-(triethylsilyl)ethen-1-one exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, facilitating the formation of new bonds. The triethylsilyl group provides steric protection, enhancing the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Bis(pinacolato)diboron: Another organoboron compound used in organic synthesis.

    Tetrakis(dimethylamino)diboron: Known for its use in the synthesis of boronic esters.

    Bromobis(dimethylamino)borane: Utilized in various boron-related reactions.

Uniqueness

2-[Bis(dimethylamino)boranyl]-2-(triethylsilyl)ethen-1-one is unique due to the presence of both dimethylamino and triethylsilyl groups, which confer distinct reactivity and stability. This combination allows for versatile applications in synthesis and research, distinguishing it from other organoboron compounds.

Properties

CAS No.

105551-54-0

Molecular Formula

C12H27BN2OSi

Molecular Weight

254.25 g/mol

InChI

InChI=1S/C12H27BN2OSi/c1-8-17(9-2,10-3)12(11-16)13(14(4)5)15(6)7/h8-10H2,1-7H3

InChI Key

PWCGYYXKWLQJMJ-UHFFFAOYSA-N

Canonical SMILES

B(C(=C=O)[Si](CC)(CC)CC)(N(C)C)N(C)C

Origin of Product

United States

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